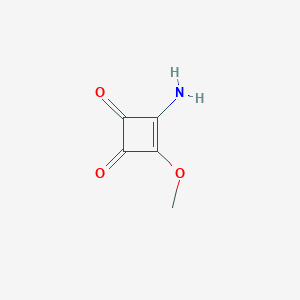

3-Amino-4-methoxycyclobut-3-ene-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-9-5-2(6)3(7)4(5)8/h6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCNYMHVHURBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 Methoxycyclobut 3 Ene 1,2 Dione and Its Key Precursors

Classical Synthetic Routes to the Core 3-Amino-4-methoxycyclobut-3-ene-1,2-dione Structure

The most fundamental approaches to synthesizing the this compound core involve direct modifications of readily available squaric acid derivatives. These reactions are typically high-yielding and form the basis for more complex synthetic endeavors.

A primary and straightforward method for the synthesis of this compound involves the reaction of 3,4-Dimethoxy-3-cyclobutene-1,2-dione, also known as dimethyl squarate, with ammonia (B1221849) or primary amines. chemicalbook.combac-lac.gc.ca In this reaction, one of the methoxy (B1213986) groups of the dimethyl squarate is displaced by an amino group. This monosubstitution occurs readily due to the high reactivity of the squarate ester towards nucleophiles.

The reaction is typically carried out in a suitable solvent, such as methanol, at room temperature. asynt.com The use of diethyl squarate has also been reported, reacting with amines like benzylamine (B48309) to yield the corresponding N-substituted monoamide product. asynt.com This approach is foundational for creating a variety of N-substituted analogs. For instance, the reaction of dimethyl squarate with (1R, 4S)-(-)-4-(hydroxymethyl)cyclopent-2-en-1-ylamine is a key step in the synthesis of novel nucleoside analogues. bac-lac.gc.ca

Table 1: Examples of Condensation Reactions with Dialkyl Squarates

| Squarate Precursor | Amine | Product | Yield | Reference |

| Diethyl Squarate | Benzylamine | 3-Benzylamino-4-ethoxycyclobut-3-ene-1,2-dione | 33% | asynt.com |

| Dimethyl Squarate | (1R, 4S)-(-)-4-(hydroxymethyl)cyclopent-2-en-1-ylamine | 4-methoxy-3-[((1R,3S)-3-hydroxymethyl-4-cyclopentene)-1-amine]-3-cyclobutene-1,2-dione | N/A | bac-lac.gc.ca |

Nucleophilic substitution is a cornerstone of squaric acid chemistry. Squaric acid and its derivatives are highly susceptible to attack by nucleophiles, particularly amines. nih.gov The high reactivity of squaric acid dihalides, such as squaric acid dichloride, and mixed ester-chlorides allows for stepwise substitution, providing a pathway to unsymmetrically substituted products. rsc.org

The reaction proceeds via a nucleophilic addition-elimination mechanism on the four-membered ring. The first substitution of a leaving group (e.g., chloride or alkoxy) with an amine deactivates the ring slightly, but the second substitution can often be achieved under more forcing conditions, such as heating. nih.gov This differential reactivity is key to controlling the degree of substitution and synthesizing monosubstituted products like this compound or disubstituted diamino derivatives.

Advanced Synthetic Strategies for Functionalized Analogues and Derivatives

Building upon classical methods, advanced strategies have been developed to access a wider diversity of functionalized squaraine compounds. These include methods for creating unsymmetrical substitution patterns, introducing aryl groups, and employing solid-phase synthesis for combinatorial library generation.

The synthesis of unsymmetrically substituted 3,4-diamino-3-cyclobutene-1,2-diones is of significant interest for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.govresearchgate.net These compounds are typically prepared by a stepwise reaction sequence starting from a dialkyl squarate, such as dimethyl squarate.

The first step involves the reaction with a primary or secondary amine to form a 3-amino-4-alkoxycyclobut-3-ene-1,2-dione intermediate. This intermediate is then reacted with a different amine, displacing the remaining alkoxy group to yield the unsymmetrical 3,4-diamino product. This sequential addition allows for the introduction of two different amino substituents onto the cyclobutene (B1205218) core. nih.gov This strategy has been instrumental in developing potent antagonists for chemokine receptors like CXCR1 and CXCR2. nih.govresearchgate.net

The introduction of aryl groups onto the squaric acid scaffold opens up further avenues for molecular design. The Liebeskind–Srogl cross-coupling reaction has been successfully applied for the synthesis of aryl-substituted squaramides on a solid support. nih.gov This palladium-catalyzed reaction allows for the coupling of resin-bound thio-squarates with a variety of aryl boronic acids. The methodology is compatible with both electron-rich and electron-poor aryl groups, as well as heteroaromatic systems. nih.gov

A specific example is the synthesis of 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, a precursor to an antimycobacterial agent. nih.gov This compound is formed through the condensation of dimethyl squarate with 3,4-(methylenedioxy)aniline. This demonstrates the direct use of arylamines in condensation reactions to produce N-aryl substituted amino-methoxycyclobutenediones.

Solid-phase synthesis offers significant advantages for the rapid generation of compound libraries for high-throughput screening. nih.gov This technique has been effectively applied to squaric acid chemistry. nih.govrsc.org In a typical approach, a squaric acid derivative is immobilized on a solid support, such as Merrifield or Wang resin. nih.govrsc.org

Once anchored, the resin-bound squarate can be subjected to a series of reactions. For example, squaric acid esters on a solid support can be reacted with various amines to create a diverse library of squaramides. nih.gov The use of solid-phase synthesis facilitates purification, as excess reagents and by-products can be simply washed away. This method has been used to generate libraries of α-amino squaric acid-containing peptides and aryl squaramides, demonstrating its versatility and efficiency in medicinal chemistry. nih.govrsc.org

Table 2: Resins Used in Solid-Phase Synthesis of Squaric Acid Derivatives

| Resin Type | Synthetic Target | Key Reaction Type | Reference |

| Wang-resin | α-Asq-containing hexapeptide libraries | Peptide coupling | rsc.org |

| Merrifield resin | Aryl squaramides | Liebeskind–Srogl cross-coupling | nih.gov |

Generation of Key Precursors for Sulfonyl Squaramides

The synthesis of sulfonyl squaramides relies on the generation of key precursors, primarily derived from squaric acid. The core chemical structure, this compound, serves as a crucial, albeit often transient, intermediate in the construction of these complex molecules. The general and highly adaptable synthetic strategy involves the sequential nucleophilic substitution of the alkoxy groups of a dialkyl squarate, such as dimethyl squarate or diethyl squarate. This step-wise approach allows for the introduction of two different amine functionalities, one of which is a sulfonamide, onto the cyclobutene-1,2-dione core.

The initial step in this synthetic sequence is the reaction of a dialkyl squarate with a primary or secondary amine. This reaction proceeds to form a monoamino-monoalkoxy-cyclobutenedione intermediate. The reactivity of the squarate ester is attenuated after the first substitution, which facilitates the isolation of this intermediate if desired, or its use in a one-pot reaction for the subsequent introduction of the second amine. rsc.org

To generate sulfonyl squaramides, the second nucleophile is a sulfonamide. The amino group of the sulfonamide displaces the remaining alkoxy group on the cyclobutenedione ring. This reaction is often carried out under reflux conditions to afford the final N-sulfonyl squaramide. The versatility of this method allows for the synthesis of a diverse library of sulfonyl squaramides by varying the initial amine and the sulfonamide used in the two-step sequence. nih.gov

Detailed research findings have demonstrated the successful synthesis of various sulfonamide-containing squaramides. For instance, a one-pot, two-step methodology has been effectively employed starting from dimethyl squarate. In this process, the first nucleophilic displacement is achieved with an aniline (B41778) derivative, followed by the introduction of a sulfonamide. The order of addition is crucial, with the least nucleophilic amine typically being added first to achieve higher reaction rates and yields. nih.gov

The following tables summarize the research findings for the synthesis of sulfonamide-containing squaramides, highlighting the reactants, reaction conditions, and yields.

Table 1: Synthesis of Sulfonamide-Containing Squaramides from Dimethyl Squarate and Anilines nih.gov

| Entry | Aniline (R¹) | Sulfonamide | Product | Yield (%) |

| 1 | Aniline | 4-(2-aminoethyl)benzenesulfonamide | 4-((2-((2-methoxy-3,4-dioxo-1-phenylcyclobut-1-en-1-yl)amino)ethyl)sulfonyl)benzenesulfonamide | 89 |

| 2 | 4-Methoxyaniline | 4-(2-aminoethyl)benzenesulfonamide | 4-((2-((2-(4-methoxyphenyl)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)sulfonyl)benzenesulfonamide | 85 |

| 3 | 4-Fluoroaniline | 4-(2-aminoethyl)benzenesulfonamide | 4-((2-((2-(4-fluorophenyl)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)sulfonyl)benzenesulfonamide | 78 |

| 4 | 4-Chloroaniline | 4-(2-aminoethyl)benzenesulfonamide | 4-((2-((2-(4-chlorophenyl)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)sulfonyl)benzenesulfonamide | 75 |

| 5 | 4-Bromoaniline | 4-(2-aminoethyl)benzenesulfonamide | 4-((2-((2-(4-bromophenyl)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)sulfonyl)benzenesulfonamide | 70 |

| 6 | 4-Iodoaniline | 4-(2-aminoethyl)benzenesulfonamide | 4-((2-((2-(4-iodophenyl)-3,4-dioxocyclobut-1-en-1-yl)amino)ethyl)sulfonyl)benzenesulfonamide | 73 |

Reaction conditions: Refluxing conditions for both steps.

Table 2: Synthesis of Sulfonamide-Containing Squaramides from Aminobenzenesulfonamides nih.gov

| Entry | Aminobenzenesulfonamide | Amine | Product | Yield (%) |

| 1 | 4-Aminobenzenesulfonamide | Benzylamine | 4-((2-(benzylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)benzenesulfonamide | 81 |

| 2 | 4-Aminobenzenesulfonamide | Phenethylamine | 4-((3,4-dioxo-2-(phenethylamino)cyclobut-1-en-1-yl)amino)benzenesulfonamide | 85 |

| 3 | 3-Aminobenzenesulfonamide | Benzylamine | 3-((2-(benzylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)benzenesulfonamide | 83 |

| 4 | 3-Aminobenzenesulfonamide | Phenethylamine | 3-((3,4-dioxo-2-(phenethylamino)cyclobut-1-en-1-yl)amino)benzenesulfonamide | 88 |

Reaction conditions: Refluxing conditions for both steps.

These synthetic methodologies provide a clear and efficient pathway to a wide array of sulfonyl squaramides, underscoring the importance of the sequential substitution on squarate esters for generating these valuable compounds.

Structural Elucidation and Conformational Analysis of 3 Amino 4 Methoxycyclobut 3 Ene 1,2 Dione and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the chemical structure and understanding the electronic properties of these squaric acid derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-Amino-4-methoxycyclobut-3-ene-1,2-dione derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

For instance, the ¹H NMR spectrum of the derivative 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, recorded in DMSO-d₆, displays characteristic signals that confirm its structure. nih.goviucr.org A singlet at δ 10.59 ppm is attributed to the amine (N-H) proton, indicating significant deshielding due to hydrogen bonding and the electronic nature of the squaraine ring. nih.goviucr.org The methoxy (B1213986) group (OCH₃) protons appear as a sharp singlet at δ 4.33 ppm. nih.goviucr.org The protons of the benzo-1,3-dioxole moiety exhibit signals at δ 6.95 (broad singlet), δ 6.84 (doublet), and δ 6.75 (broad doublet), while the methylenedioxy (O-CH₂-O) protons resonate as a singlet at δ 5.97 ppm. nih.goviucr.org

Interactive Table: ¹H NMR Spectroscopic Data for 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione Solvent: DMSO-d₆, Spectrometer Frequency: 402 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.59 | s | 1H | N-H |

| 6.95 | bs | 1H | Ar-H |

| 6.84 | d | 1H | Ar-H |

| 6.75 | bd | 1H | Ar-H |

| 5.97 | s | 2H | O-CH₂-O |

| 4.33 | s | 3H | O-CH₃ |

s = singlet, bs = broad singlet, d = doublet, bd = broad doublet. Data sourced from nih.goviucr.org.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the characteristic vibrational modes of functional groups within the molecule. For squaric acid derivatives, key spectral regions include those for carbonyl (C=O), carbon-carbon double bond (C=C), and carbon-nitrogen (C-N) stretching vibrations.

The squaraine core is characterized by strong IR absorptions corresponding to the stretching vibrations of the C=O and C=C bonds. These are typically observed in the region of 1600-1800 cm⁻¹. The exact frequencies are sensitive to the substituents on the ring and intermolecular interactions, such as hydrogen bonding. In related squaramides, the ditopic hydrogen-bonding capability, involving two C=O acceptor groups and two N-H donor groups, significantly influences these vibrational frequencies. arkat-usa.org

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and its derivatives, confirming their elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For the parent compound, this compound (C₅H₅NO₃), the predicted monoisotopic mass is 127.02694 Da. uni.lu Soft ionization techniques like Electrospray Ionization (ESI-MS) are commonly used to generate intact molecular ions, often as protonated species [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. uni.lu

Direct Analysis in Real Time (DART-MS) is an ambient ionization technique that allows for the rapid analysis of small molecules with minimal sample preparation. nih.gov This method is effective for the high-throughput detection of terpenes and other small molecules, achieving detection limits in the femtomole to sub-picomole range, and could be applied to squaraine derivatives. nih.gov Studies on other squaraine derivatives have sometimes shown anomalous mass spectra, where ions with masses higher than the molecular ion are observed, suggesting the formation of molecular aggregates (e.g., trimers) in the gas phase. researchgate.net

Interactive Table: Predicted m/z Values for this compound (C₅H₅NO₃)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₅H₆NO₃]⁺ | 128.03422 |

| [M+Na]⁺ | [C₅H₅NNaO₃]⁺ | 150.01616 |

| [M+K]⁺ | [C₅H₅KNO₃]⁺ | 165.99010 |

| [M+NH₄]⁺ | [C₅H₉N₂O₃]⁺ | 145.06076 |

| [M-H]⁻ | [C₅H₄NO₃]⁻ | 126.01966 |

Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Squaraine dyes and their derivatives are known for their strong and sharp absorption bands, often in the visible or near-infrared (NIR) region, which arise from π-π* transitions within the highly conjugated system. mdpi.comnih.gov

The chromophore of these compounds consists of the electron-deficient four-membered squaric acid ring acting as an acceptor, and the amino and methoxy groups acting as electron donors. This donor-acceptor-donor character leads to intense intramolecular charge-transfer bands. While specific λmax values for the parent compound are not detailed in the provided sources, HPLC analysis of its derivative, 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, was monitored at 254 nm, indicating significant absorption in the UV region. nih.gov The position and intensity of the absorption maximum (λmax) are highly dependent on the specific substituents attached to the core and the polarity of the solvent. rsc.org

Crystallographic Investigations

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of a molecule's solid-state structure and conformation.

A detailed crystallographic study has been performed on 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, which was found to crystallize as two concomitant polymorphs: a monoclinic form (I) and a triclinic form (II). nih.goviucr.org Both crystal forms contain two unique molecules in the asymmetric unit (Z' = 2). nih.goviucr.org

In both polymorphs, the molecules form hydrogen-bonded dimers via N—H⋯O=C interactions. nih.goviucr.org However, the molecular conformations differ significantly between the two forms. Density Functional Theory (DFT) calculations on an isolated molecule suggest a preference for a nearly planar conformation. iucr.org In the monoclinic form (I), the packing is characterized by alternating stacks of the arene rings and the squaramide ester moieties. In contrast, the triclinic form (II) features columns formed by the assembly of each of these respective groups. nih.gov This detailed structural information is crucial for understanding structure-property relationships and the influence of crystal packing on molecular conformation. nih.goviucr.org

Interactive Table: Crystallographic Data for Polymorphs of 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Z | 8 | 4 |

| Z' | 2 | 2 |

| a (Å) | 20.3702 (6) | 7.6334 (2) |

| b (Å) | 7.3780 (2) | 12.0125 (4) |

| c (Å) | 14.8817 (4) | 13.0850 (4) |

| α (°) | 90 | 81.334 (2) |

| β (°) | 108.835 (2) | 83.136 (2) |

| γ (°) | 90 | 73.080 (2) |

| V (ų) | 2115.58 (11) | 1126.24 (6) |

Data sourced from nih.goviucr.org.

Analysis of Polymorphism and Crystal Packing Phenomena in Derivatives (e.g., Monoclinic and Triclinic Forms)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development. Derivatives of this compound, particularly squaraines, exhibit this phenomenon, crystallizing in different systems such as monoclinic and triclinic forms. The specific crystal system adopted is heavily influenced by the nature of the substituents on the squaraine core.

A notable example is the compound 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, a precursor for antimycobacterial agents. This derivative has been observed to crystallize concomitantly into two distinct polymorphs: a monoclinic form (I) and a triclinic form (II). nih.gov The monoclinic polymorph typically forms block-shaped crystals, while the triclinic form yields needle-shaped crystals. nih.gov

The packing of these polymorphs is dictated by intermolecular forces, primarily hydrogen bonds. In both the monoclinic and triclinic forms of 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, molecules form dimers through N—H⋯O=C hydrogen bonds, creating a characteristic R22(10) graph-set motif. nih.gov However, the symmetry of these dimers differs between the two forms. In the monoclinic structure, the dimer is formed from two crystallographically unique molecules, whereas in the triclinic form, the dimer possesses crystallographic Ci symmetry. nih.gov

The conformation of the molecules also varies slightly between polymorphs. For the monoclinic form (3-I), the angle between the squaramide ring and the benzo-1,3-dioxole ring system is 13.5° for one unique molecule and 14.6° for the other. nih.gov This demonstrates how different crystal packing environments can induce subtle conformational changes.

The type of substituent plays a directing role in the resulting crystal lattice. For instance, anilino squaraines with bulky terminal groups often adopt monoclinic or orthorhombic crystal phases with a herringbone-like packing arrangement. acs.org In contrast, derivatives with linear n-alkyl substituents tend to form triclinic crystal structures characterized by a slipped π-stacking arrangement, which facilitates significant intermolecular charge transfer. acs.org

Table 1: Crystallographic Data for Polymorphs of 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione

| Parameter | Polymorph I (Monoclinic) | Polymorph II (Triclinic) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P1 |

| Z | 8 | 4 |

| Z' | 2 | 2 |

| Crystal Habit | Blocks | Needles |

| Key Supramolecular Assembly | N—H⋯O=C hydrogen-bonded R22(10) dimers | N—H⋯O=C hydrogen-bonded R22(10) dimers |

| Data sourced from IUCrData. nih.gov |

Identification and Refinement of Twinning in Crystal Structures

Crystal twinning is a phenomenon where two or more separate crystals are intergrown in a symmetrical, non-random orientation. wikipedia.org The distinct domains are related by a specific symmetry operation, known as the twin law, which is not a symmetry element of the original single crystal. core.ac.uk Twinning can be a significant challenge in crystal structure determination because the diffraction pattern is a superposition of the patterns from each twin domain, which can lead to overlapping reflections. core.ac.uk

Twinning has been explicitly identified in derivatives of this compound. In the case of the triclinic polymorph of 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione (Form II), twinning by pseudomerohedry was observed. nih.gov This type of twinning occurs when the crystal lattice has a higher metric symmetry than its true point group symmetry. For monoclinic crystals, for example, twinning can occur if the β angle is close to 90°, mimicking orthorhombic symmetry. core.ac.uk For the triclinic form of the squaraine derivative, the twinning complicated the initial structure solution, requiring specialized refinement protocols to deconvolve the diffraction data from the separate twin domains. nih.gov

The identification of twinning often begins with an analysis of the diffraction data and intensity statistics. youtube.com Warning signs can include difficulty in indexing the lattice, a higher-than-expected Laue group symmetry, and poor refinement metrics with a single-component model. youtube.com Once twinning is suspected, programs can be used to identify the twin law and refine the structure using a model that accounts for the contribution of each domain. core.ac.uk The result of this refinement includes the fractional contribution of each twin component, known as the twin fraction.

Twinning can arise from different origins, including during crystal growth (growth twins), as a result of phase transitions (transformation twins), or in response to mechanical stress (deformation twins). tulane.edu For complex organic molecules like squaraine derivatives, twinning often occurs during the crystallization process, where accidents in stacking lead to domains with different but symmetrically related orientations.

Stereochemical Analysis of Chiral Derivatives

While this compound itself is achiral, it can serve as a scaffold for the synthesis of chiral derivatives. This is typically achieved by introducing a chiral substituent, for example, by reacting it with a chiral amine or alcohol. The analysis of the stereochemical purity of these resulting chiral compounds is paramount, and this is primarily accomplished through the determination of the enantiomeric excess (ee).

Enantiomeric Excess (ee) Determination via Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the state-of-the-art method for separating enantiomers and determining their relative quantities, thus allowing for the calculation of enantiomeric excess. heraldopenaccess.us The technique relies on the differential interaction of enantiomers with a chiral environment, most commonly a Chiral Stationary Phase (CSP). heraldopenaccess.usumn.edu

Principle of Separation: The separation is achieved because the two enantiomers form transient diastereomeric complexes with the chiral selector of the CSP. These complexes have different energies of formation and stability, leading to different retention times on the column and thus their separation. nih.gov

Methodology:

Chiral Stationary Phase (CSP) Selection: A wide variety of CSPs are available, based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® AD-H), proteins, cyclodextrins, or Pirkle-type phases. nih.govnih.gov The choice of CSP is crucial and often determined empirically for a new class of compounds. For amino-squaraine derivatives, CSPs that offer hydrogen bonding, π-π stacking, and dipole-dipole interactions would be primary candidates.

Mobile Phase Optimization: The mobile phase, typically a mixture of a nonpolar solvent (like n-hexane) and a more polar alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline resolution of the enantiomeric peaks. nih.gov Additives such as diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) are often used in small quantities to improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica (B1680970) support. nih.govhplc.eu

Detection: A standard UV detector is commonly used, as most squaraine derivatives possess a strong chromophore. heraldopenaccess.us The wavelength is set to a λmax of the compound to ensure high sensitivity.

Quantification: Once the enantiomers are separated, the area under each peak is integrated. The enantiomeric excess is then calculated using the formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] × 100 where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively. heraldopenaccess.us

For accurate results, the HPLC method must be validated for precision, accuracy, and sensitivity. nih.gov Factors such as peak resolution and integration parameters can significantly impact the reliability of the measured ee value. umn.edu In some cases, if the enantiomers are difficult to separate directly, they can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net

Table 2: Illustrative Chiral HPLC Method Parameters for ee Determination of a Hypothetical Chiral Squaraine Derivative

| Parameter | Typical Setting | Purpose |

| Column | Chiralpak® AD-H (4.6 x 150 mm, 5 µm) | Provides the chiral environment for separation. |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA | Eluent system; ratio is optimized for resolution. DEA improves peak shape for basic amines. |

| Flow Rate | 0.8 mL/min | Controls the speed of the separation and retention times. |

| Column Temperature | 25 °C | Temperature can affect separation efficiency and retention. |

| Detection | UV at 340 nm | Monitors the eluting compounds based on their absorbance. |

| Injection Volume | 10 µL | Amount of sample introduced onto the column. |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has been widely applied to elucidate the conformational and electronic characteristics of squaramide-based structures, offering insights that are complementary to experimental data.

Conformational Preferences and Energetics of the Isolated Molecule

While direct computational studies on the isolated 3-Amino-4-methoxycyclobut-3-ene-1,2-dione molecule are not extensively documented in publicly available literature, significant insights can be drawn from DFT calculations performed on closely related analogues. For instance, a detailed DFT study on 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, a precursor to an antimycobacterial squaramide, reveals key conformational features. nih.gov

The calculations for this analogue, starting from its crystal structure geometry, indicate that the minimum energy conformation of the free molecule is nearly planar. nih.govnih.gov This planarity is a common feature in related squaramide structures. The deviation from planarity is often described by the torsion angle between the cyclobutene (B1205218) ring and its substituents. For the benzo-1,3-dioxole derivative, the angle between the mean planes of the four-membered ring and the benzene (B151609) ring was calculated to be 5.2°, with a C3—N1—C6—C11 torsion angle of -4.7°. nih.gov This suggests a strong preference for a planar arrangement to maximize electronic conjugation, which is only slightly perturbed by crystal packing forces in the solid state. nih.gov

| Parameter | DFT Calculated Value (Isolated Molecule) | Value in Crystal Form I | Value in Crystal Form II |

|---|---|---|---|

| Angle between Squaramide and Arene Ring Planes | 5.2° | 13.5° / 14.6° | Not specified |

| Key Torsion Angle (C3—N1—C6—C11) | -4.7° | Not specified | Not specified |

Data derived from studies on 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione. nih.govnih.gov

Electronic Structure Analysis and Molecular Orbitals

In squaraine dyes, the HOMO and LUMO are typically localized on the central squaraine core and the donor wings. nih.gov The energy levels of these frontier orbitals can be tuned by modifying the substituents. For instance, the introduction of sulfur to form thiosquaraines can lead to an inversion of the lowest π → π* and n → π* excitations. nih.gov In the context of reactivity, Natural Population Analysis (NPA) on related cyclobutenediones has shown that the C=C double bond is polarized, with one carbon atom being more negatively charged and the other more positively charged, indicating sites susceptible to nucleophilic or electrophilic attack. acs.org This charge separation is a key feature of the electronic structure of the cyclobutene-dione core.

Reaction Pathway Modeling and Transition State Analysis in Catalytic Cycles

Computational studies have been crucial in understanding the role of derivatives of this compound in catalysis. This compound serves as a key building block for sulfonyl squaramides, which act as hydrogen-bond-donating co-catalysts in gold-catalyzed reactions. acs.orgcore.ac.uk

DFT calculations have been employed to model the entire catalytic cycle of gold-catalyzed heterocyclization reactions. acs.org These studies show that the sulfonyl squaramide, derived from the title compound, binds to the gold(I) chloride complex. acs.org This interaction facilitates the activation of the gold catalyst. The modeling identified a key transition state for the formation of a reactive intermediate where the Au-Cl bond is broken. acs.org The calculated energy barrier for this step was found to be relatively low (e.g., 3.0 kcal/mol), highlighting the efficiency of the squaramide co-catalyst in promoting the reaction. acs.org These computational models provide a mechanistic rationale for the observed catalytic activity and guide the design of more efficient catalysts. acs.org

Molecular Modeling of Intermolecular Interactions

The way molecules of this compound and its derivatives interact with each other and with other molecules is critical for understanding their solid-state properties and their function in larger molecular systems.

Characterization of Hydrogen Bonding Networks in Solid-State Structures

The solid-state structure of compounds derived from this compound is heavily influenced by hydrogen bonding. The presence of both a hydrogen bond donor (the amino group) and multiple acceptors (the carbonyl oxygens) allows for the formation of robust and predictable hydrogen-bonding motifs.

X-ray crystallography studies on 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione have revealed the existence of polymorphs, each with a distinct hydrogen-bonding network. nih.govnih.gov In both identified forms (a monoclinic and a triclinic polymorph), the molecules assemble into dimers through N—H⋯O=C hydrogen bonds, forming a characteristic R²₂(10) graph-set motif. nih.gov This dimerization is a fundamental aspect of the supramolecular chemistry of this class of compounds. The parameters of these hydrogen bonds are consistent with strong intermolecular interactions that dictate the packing of the molecules in the crystal lattice. nih.gov

| Polymorph | Hydrogen Bond Motif | Symmetry | Reference |

|---|---|---|---|

| Form I (monoclinic) | R²₂(10) dimers via N—H⋯O=C | Dimers formed from crystallographically unique molecules | nih.govnih.gov |

| Form II (triclinic) | R²₂(10) dimers via N—H⋯O=C | Dimers exhibit crystallographic Cᵢ symmetry | nih.govnih.gov |

Data from studies on 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione. nih.govnih.gov

Supramolecular Assembly Prediction using Docking Programs

While specific studies employing docking programs to predict the supramolecular assembly of this compound are not prominent in the literature, the principles of its intermolecular interactions are well-suited for such analysis. The strong hydrogen-bonding capabilities observed in its derivatives are a key factor that would be considered in any predictive modeling.

In the broader context of squaramide chemistry, preventing self-aggregation is a significant consideration, especially for applications in solution. acs.org The tetrahedral geometry at the sulfur atom in sulfonyl squaramide derivatives, for example, is thought to help prevent undesired self-aggregation and improve solubility. acs.org Computational tools like docking programs could be used to predict these aggregation tendencies and to design molecules with specific self-assembly properties. Such studies are particularly relevant in materials science and medicinal chemistry, where the formation of well-defined supramolecular structures is often a primary goal. nih.gov

Advanced Computational Techniques for Chemical Reactivity and Properties

The characterization of novel compounds in computational chemistry extends beyond simple structural and electronic analysis. Advanced techniques are employed to understand and predict the behavior of molecules in various chemical environments. These methods provide deeper insights into intermolecular interactions and fundamental chemical properties like acidity, which are crucial for applications in materials science and medicinal chemistry.

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface of a molecule is defined as the region where the contribution of its own electron density is equal to the sum of the contributions from all other molecules in the crystal. This surface can be mapped with various properties to highlight and analyze different types of intermolecular contacts.

For a compound like this compound, a Hirshfeld surface analysis would be expected to reveal the dominant role of hydrogen bonding involving the amino group and the carbonyl oxygens. For instance, in many related crystal structures, N—H⋯O hydrogen bonds are significant contributors to the supramolecular assembly. nih.govnih.gov The analysis would likely also show weaker C—H⋯O interactions. The fingerprint plots would allow for a quantitative breakdown of these interactions, for example, showing the percentage contribution of H⋯H, O⋯H/H⋯O, and N⋯H/H⋯N contacts to the total surface area. nih.gov

To illustrate the type of data obtained from such an analysis, the following table presents a hypothetical breakdown of intermolecular contacts for this compound, based on findings for similar structures.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 40% |

| O···H/H···O | 25% |

| N···H/H···N | 15% |

| C···H/H···C | 10% |

| Other | 10% |

| This table is a representative example and not based on experimental data for this compound. |

Theoretical Studies of Acid-Base Properties, such as pKa Values, using Implicit Solvent Models

A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. nih.gov Implicit solvent models, such as the SMD (Solvation Model based on Density) or CPCM (Conductor-like Polarizable Continuum Model), are frequently used to approximate the effect of the solvent without the computational expense of including explicit solvent molecules. nih.govwayne.edu These models treat the solvent as a continuous medium with a defined dielectric constant.

However, for accurate pKa predictions, especially for molecules with strong localized interactions with the solvent, it has been shown that including a few explicit solvent molecules in the quantum mechanical calculation can significantly improve the results. wayne.edu This "explicit-implicit" or "cluster-continuum" approach provides a more accurate description of short-range interactions like hydrogen bonding between the solute and the solvent, which are particularly important for charged species. wayne.eduresearchgate.net For example, studies on thiols and amino acids have demonstrated that the inclusion of explicit water molecules hydrogen-bonded to the acidic or basic site leads to pKa values in much better agreement with experimental data. nih.govwayne.edu

For this compound, theoretical pKa calculations could be performed to predict the acidity of the N-H proton. This would involve calculating the free energies of both the neutral molecule and its conjugate base in an aqueous environment using an implicit solvent model, likely with the inclusion of several explicit water molecules around the amino group to properly account for hydrogen bonding. While specific calculations for this compound are not available, a predicted pKa value for the closely related compound 3-methoxy-4-(methylamino)cyclobut-3-ene-1,2-dione (B3055256) is 0.20 ± 0.20, highlighting the acidic nature of the N-H proton in this class of compounds. guidechem.com The choice of density functional theory (DFT) functional and basis set would also be critical for obtaining an accurate prediction. nih.govwayne.edu

Reactivity Profiles and Reaction Mechanisms

Nucleophilic Addition and Substitution Reactions Involving the Cyclobutenedione Core

The electrophilic nature of the carbonyl carbons in the cyclobutenedione ring makes them primary targets for nucleophilic attack. The presence of the amino and methoxy (B1213986) groups modulates this reactivity, influencing the regioselectivity and outcome of these reactions.

The amino group in 3-Amino-4-methoxycyclobut-3-ene-1,2-dione exhibits nucleophilic character and can undergo various substitution reactions. For instance, it can be functionalized to introduce new moieties, which can be crucial for the development of compounds with specific properties.

A notable example is the synthesis of sulfonyl squaramides, where the amino group is reacted with a sulfonyl chloride in the presence of a base like sodium hydride. acs.org This reaction leads to the formation of a sulfonamide, demonstrating the ability of the amino group to act as a nucleophile. acs.org This transformation is a key step in the synthesis of more complex squaramide derivatives with potential applications in catalysis. acs.org The general scheme for this reaction is presented below:

Reaction Scheme for Sulfonamide Formation

In this reaction, the amino group of the squaramide derivative attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.

The reactivity of the amino group is also evident in the formation of hydrogen-bonded dimers in the solid state, as observed in the crystal structure of 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione. In this derivative, the N-H group of the amino moiety acts as a hydrogen bond donor to a carbonyl oxygen of an adjacent molecule. nih.gov This intermolecular interaction highlights the proton-donating ability of the amino group, a key feature in the context of hydrogen-bond-driven molecular recognition and catalysis.

The methoxy group in this compound is a good leaving group, particularly after activation by the neighboring carbonyl groups. This facilitates its displacement by a variety of nucleophiles, a reaction that is extensively utilized in the synthesis of unsymmetrically disubstituted squaramides.

The synthesis of sulfonyl squaramides further illustrates this reactivity. Following the installation of the sulfonamide group on the amino moiety, the methoxy group can be displaced by a primary amine. acs.org This nucleophilic substitution reaction allows for the introduction of a second, different amino substituent, yielding a disubstituted squaramide. acs.org This stepwise approach provides a high degree of control over the final structure of the squaramide.

The following table summarizes representative examples of methoxy group displacement reactions:

| Starting Material | Nucleophile | Product | Reference |

| This compound | Primary Amine (R'-NH2) | 3-Amino-4-(R'-amino)cyclobut-3-ene-1,2-dione | acs.org |

| 3-(Sulfonylamino)-4-methoxycyclobut-3-ene-1,2-dione | Primary Amine (R''-NH2) | 3-(Sulfonylamino)-4-(R''-amino)cyclobut-3-ene-1,2-dione | acs.org |

Cyclobutenedione Ring Transformations

The inherent ring strain of the cyclobutenedione core makes it susceptible to transformations that lead to more stable, larger ring systems or to ring-opened products. These reactions are often triggered by specific reagents or external stimuli like heat or light.

Adducts formed from the reaction of nucleophiles with the carbonyl groups of cyclobutenediones can undergo thermal or photochemical ring expansion. This provides a synthetic route to various heterocyclic and carbocyclic systems. For instance, the 1,2-addition of N-Boc-protected α-amino carbanions to cyclobutenediones, followed by methylation of the resulting alkoxide, generates 4-(1-N-Boc-aminoalkyl)-4-methoxy-3-cyclobutenones. acs.org Upon removal of the Boc protecting group, these adducts undergo thermal ring expansion to yield dihydro-2-pyridinones. acs.org This transformation involves the cleavage of a C-C bond within the four-membered ring and the formation of a new bond to create a six-membered ring.

While this example does not start with this compound itself, the reactivity of the resulting adduct is indicative of the potential for ring expansion in similarly substituted cyclobutenedione systems. The general principle of this ring expansion is the relief of ring strain, which drives the formation of the more stable six-membered ring.

In a departure from the typical carbonyl addition of organolithium reagents, lithium amides have been shown to induce an unprecedented ring-opening of cyclobutenediones. This distinct mode of reactivity involves the cleavage of the C3-C4 bond of the enone system. This process is initiated by the addition of the lithium amide to a carbonyl group, followed by an O- to C-lithium transfer, which triggers the scission of the adjacent C-C bond. This unique mechanism provides access to 2-oxobut-3-enamides, which are not accessible through conventional routes.

The steric bulk of the lithium amide plays a crucial role in this reaction. Less hindered amides favor the ring-opening pathway, while bulkier lithium amides may result in the recovery of the starting material.

Role in Organocatalysis

While specific studies detailing the use of this compound as an organocatalyst are not prevalent, the broader class of squaramide-containing molecules has emerged as a powerful platform in organocatalysis. The defining feature of squaramide catalysis is the ability of the squaramide moiety to act as a dual hydrogen-bond donor through its N-H protons.

This hydrogen-bonding capability allows squaramide-based catalysts to activate electrophiles and organize transition states, leading to high levels of stereocontrol in a variety of asymmetric reactions. The general structure of a squaramide catalyst involves the central four-membered ring with two amino substituents. The acidity of the N-H protons and the geometric arrangement of the hydrogen-bond donating sites are key to their catalytic activity.

Given that this compound contains the core squaramide functional group, it and its derivatives, particularly disubstituted squaramides synthesized via methoxy group displacement, have the potential to function as organocatalysts. The amino and substituted amino groups can be tailored to create a specific chiral environment around the hydrogen-bonding sites, enabling enantioselective transformations.

Development and Application of Bifunctional Squaramide Organocatalysts in Asymmetric Reactions (e.g., Mannich Reactions)

Bifunctional squaramides have emerged as highly efficient and versatile organocatalysts for a variety of asymmetric syntheses, particularly the Mannich reaction. bohrium.combit.edu.cn These catalysts integrate a hydrogen-bonding squaramide unit with a Brønsted base (like a tertiary amine from a Cinchona alkaloid) into a single molecule. This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile. scispace.com

In a typical asymmetric Mannich reaction catalyzed by a bifunctional squaramide, the squaramide's N-H groups activate the electrophile (e.g., an imine) by forming hydrogen bonds, thereby increasing its electrophilicity. Concurrently, the basic moiety of the catalyst deprotonates the pronucleophile (e.g., a 1,3-dicarbonyl compound), increasing its nucleophilicity and controlling its orientation. bohrium.commdpi.com This dual activation within a chiral scaffold enables high levels of stereocontrol, leading to the formation of enantioenriched β-amino carbonyl compounds. mdpi.com

Researchers have successfully applied this methodology to a wide range of substrates, including isatin-derived ketimines, pyrazolone-derived ketimines, and β-ketoacids, to synthesize complex chiral molecules and biologically active compounds. bohrium.combit.edu.cnmdpi.com The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize yield and enantioselectivity for specific reactions. researchgate.net

| Electrophile | Nucleophile | Catalyst Type | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| N-Boc ketimines from pyrazolin-5-ones | 1,3-Dicarbonyl compounds | Quinine-derived squaramide | Up to 90% | Up to 94:6 | mdpi.com |

| Isatin-derived ketimines | Rhodanines | Bifunctional squaramide | Good | Good | bohrium.com |

| β,γ-unsaturated α-ketoesters | α-arylidene pyrazolinones | Bifunctional squaramide | High | Good to Excellent | researchgate.net |

Intermolecular H-Bonding Activation of Metal Complexes (e.g., Gold(I) Chloride) for Catalytic Transformations

Beyond organocatalysis, squaramides have been employed as co-catalysts to activate metal complexes through intermolecular hydrogen bonding. This strategy offers a silver-free method for activating stable and readily available gold(I) chloride precatalysts ([LAuCl]). acs.orgnih.gov Typically, the activation of these complexes requires chloride abstraction by a silver salt, which can sometimes lead to undesirable side reactions or interference from the silver ions. nih.gov

Highly acidic monosulfonyl squaramides have proven effective in activating the otherwise inert Au-Cl bond. acs.orgnih.gov The squaramide's N-H protons form strong hydrogen bonds with the chloride ligand of the gold(I) complex. This interaction polarizes and weakens the Au-Cl bond, facilitating its dissociation and generating a highly reactive cationic gold(I) species, [LAu]+, in the catalytic cycle. acs.org

This intermolecular activation strategy has been successfully applied to various gold-catalyzed heterocyclization reactions. acs.orgacs.org For instance, the combination of a chiral digold(I) dichloride complex and a sulfonyl squaramide has been used for the enantioselective synthesis of 3(2H)-furanones. nih.govacs.orgnih.gov This approach involves a 5-endo-dig oxa-cyclization followed by a stereocontrolled addition, demonstrating that H-bond activation can be a powerful tool in developing new enantioselective gold-catalyzed transformations. nih.govacs.org A key advantage of this soft activation method is the potential to recover both the gold complex and the squaramide activator after the reaction. nih.govacs.org

| Gold(I) Precatalyst | Squaramide Activator | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| (PPh3)AuCl or IPrAuCl | Monosulfonyl squaramide | Diverse heterocyclizations | Avoids silver salts | acs.org |

| DM-BINAP digold(I) dichloride | Sulfonyl squaramide (SO2Sq) | Enantioselective synthesis of 3(2H)-furanones | Intermolecular activation for enantioselective catalysis | nih.govacs.orgnih.gov |

Cross-Coupling Methodologies

The core structure of squaramides can be functionalized using various synthetic methods, including advanced cross-coupling reactions. These techniques allow for the introduction of diverse substituents, significantly expanding the chemical space and potential applications of squaramide derivatives.

Application of Liebeskind-Srogl Cross-Coupling on Solid Support for Aryl Squaramide Synthesis

The Liebeskind-Srogl cross-coupling reaction provides a powerful and versatile method for synthesizing aryl-substituted squaramides. researchgate.netacs.org This palladium-catalyzed, copper(I)-mediated reaction couples organosulfur compounds (such as thioesters) with boronic acids under neutral, non-basic conditions. researchgate.netacs.org This methodology is particularly valuable for squaramide synthesis as it is highly chemoselective and tolerant of a wide range of functional groups. researchgate.net

A significant advancement in this area is the adaptation of the Liebeskind-Srogl coupling to a solid-phase synthesis platform. researchgate.netupol.cz This approach allows for the efficient, combinatorial synthesis of diverse libraries of aryl squaramides. researchgate.net In this setup, a squaramide precursor is attached to a solid support, and the cross-coupling reaction is performed with various boronic acids to introduce different aryl groups. This technique facilitates rapid purification and has been used to synthesize derivatives that were previously difficult to obtain. researchgate.net

This solid-phase methodology has been instrumental in medicinal chemistry for structure-activity relationship (SAR) studies. For example, it has been employed to prepare an extensive series of squaramide-based compounds as potential agents against drug-resistant tuberculosis, demonstrating the reaction's utility in drug discovery. acs.orgnih.govacs.org The reaction proceeds smoothly with electron-rich boronic acids, although challenges can arise with electron-deficient systems or those containing certain heteroatoms. acs.org

Synthesis and Characterization of Advanced Derivatives and Analogues of 3 Amino 4 Methoxycyclobut 3 Ene 1,2 Dione

Diverse Squaramide Derivatives Derived from the Core Compound

The versatility of the squaric acid core, particularly in the form of 3-amino-4-methoxycyclobut-3-ene-1,2-dione and its precursors like dialkyl squarates, allows for the generation of a wide array of squaramide derivatives. These derivatives are synthesized through nucleophilic substitution reactions where the alkoxy groups of the squarate are displaced by amines.

Monoamino-cyclobut-3-ene-1,2-dione Scaffolds

The synthesis of monoamino-substituted cyclobut-3-ene-1,2-dione scaffolds represents a fundamental step in the creation of more complex squaramide derivatives. These compounds are typically prepared through the reaction of a dialkyl squarate, such as dimethyl squarate or diethyl squarate, with a primary or secondary amine. The reaction conditions can be controlled to favor monosubstitution, yielding a versatile intermediate that retains a reactive site for further functionalization.

For instance, the reaction of dimethyl squarate with amines can be performed in a suitable solvent at room temperature to achieve the monoamino product. This approach has been utilized to synthesize a variety of monoamino scaffolds, which can then serve as building blocks for unsymmetrically substituted diamino derivatives or other functionalized squaramides.

A notable example includes the synthesis of 4-amino-3-[((1R,3S)-3-hydroxymethyl-4-cyclopentene)-1-amino]-3-cyclobutene-1,2-dione and 4-methoxy-3-[((1R,3S)-3-hydroxymethyl-4-cyclopentene)-1-amine]-3-cyclobutene-1,2-dione, which were prepared from dimethyl squarate.

Symmetrically and Unsymmetrically Substituted Diamino-cyclobut-3-ene-1,2-dione Derivatives

The synthesis of diamino-cyclobut-3-ene-1,2-dione derivatives can be tailored to produce either symmetrical or unsymmetrical molecules. Symmetrical derivatives are typically synthesized by reacting a dialkyl squarate with two equivalents of the same amine. In contrast, unsymmetrical derivatives are prepared through a stepwise approach, starting with the synthesis of a monoamino-cyclobut-3-ene-1,2-dione scaffold, followed by reaction with a different amine. chemicalbook.com

A convenient method for preparing unsymmetrically substituted 3,4-diamino-3-cyclobutene-1,2-diones involves the interaction of diethyl squarate with different nucleophilic reagents, such as primary and secondary amines. chemicalbook.com This stepwise substitution allows for precise control over the final structure. The synthesis of a novel series of 3,4-diaminocyclobut-3-ene-1,2-diones has been reported, which have shown potent inhibitory activity as CXCR2 antagonists.

The following table summarizes some examples of synthesized diamino-cyclobut-3-ene-1,2-dione derivatives:

| Compound Name | Starting Material | Amine(s) Used | Substitution Pattern |

| Symmetrical Diamino Derivative | Diethyl Squarate | Two equivalents of the same amine | Symmetrical |

| Unsymmetrical Diamino Derivative | Monoamino-cyclobut-3-ene-1,2-dione | A different amine from the first substitution | Unsymmetrical |

| 3,4-diaminocyclobut-3-ene-1,2-diones | Not specified | Various amines | Not specified |

Sulfonyl Squaramides and their Reactivity Profiles

Sulfonyl squaramides are a class of derivatives where a sulfonyl group is incorporated into the squaramide structure. The synthesis of these compounds typically involves the reaction of a monoamino squarate with a sulfonamide or the reaction of a squaric acid derivative with a sulfonyl-containing amine.

A one-pot, two-step methodology has been developed for the synthesis of sulfonamide-containing squaramides. This method involves the sequential nucleophilic displacement of the two methoxy (B1213986) groups from dimethyl squarate with an aniline (B41778) and a sulfonamide. The reactions are reported to proceed in high yields, and the final products can often be isolated by filtration without the need for chromatographic purification.

The reactivity of the squaramide core in these derivatives is influenced by the presence of the sulfonyl group. The electron-withdrawing nature of the sulfonyl group can affect the acidity of the N-H protons of the squaramide, which in turn can influence their ability to act as hydrogen bond donors. This property is particularly relevant in the context of their application as organocatalysts. For example, N-tert-butyl sulfinyl squaramide has been designed and synthesized as a chiral hydrogen-bond donor catalyst.

Squarate-Based Cyclic Systems

The squaric acid scaffold has also been incorporated into more complex cyclic systems, leading to the development of novel analogues of biologically important molecules.

Carbocyclic Nucleoside Analogues Incorporating Squaric Acid Scaffolds

Squaric acid derivatives have been utilized as bioisosteric replacements for various functional groups in medicinal chemistry, and their application has been extended to the synthesis of nucleoside analogues. acs.org In this context, the squarate moiety can act as a non-classical substitute for the nucleobase.

The synthesis of squarate-based carbocyclic nucleosides has been reported, where a carbocyclic sugar mimic is attached to the squaric acid core. acs.org For example, 3-Amino-4-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino-cyclobut-3-ene-1,2-dione and 3-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino-4-methoxycyclobut-3-ene-1,2-dione have been synthesized. acs.org These syntheses demonstrate the feasibility of incorporating the squarate scaffold into nucleoside-like structures, opening avenues for the development of new antiviral and anticancer agents.

The following table outlines key synthetic steps for a squarate-based carbocyclic nucleoside analogue:

| Step | Reactants | Product |

| 1 | Dimethyl squarate, (1R, 4S)-(-)-4-(hydroxymethyl)cyclopent-2-en-1-ylamine | 3-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino-4-methoxycyclobut-3-ene-1,2-dione |

| 2 | 3-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino-4-methoxycyclobut-3-ene-1,2-dione, Ammonia (B1221849) | 3-Amino-4-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino-cyclobut-3-ene-1,2-dione |

N-(hydroxydioxocyclobutenyl)-Containing Analogues (e.g., Glutamate (B1630785) Analogues)

The squaric acid moiety has been successfully employed to create analogues of amino acids, such as gamma-aminobutyric acid (GABA) and L-glutamate. These N-(hydroxydioxocyclobutenyl)-containing analogues are designed to mimic the structure and function of the natural amino acids and have been used to probe their biological targets, such as the AMPA and NMDA receptors in neurons.

The synthesis of these analogues involves the reaction of an amino acid or a precursor with a suitable squaric acid derivative. The resulting compounds feature the squarate ring attached to the amino group of the amino acid backbone. This modification introduces a rigid and planar acidic moiety that can act as a bioisostere of the carboxylic acid group in the parent amino acid.

The development of these analogues provides valuable tools for studying the pharmacology of amino acid receptors and for the potential design of new therapeutic agents targeting these receptors.

Design and Preparation of Functionalized Precursors for Complex Supramolecular and Catalytic Structures

The rigid and electronically versatile four-membered ring system of squaric acid derivatives, such as this compound, serves as an exceptional scaffold for the development of advanced functional molecules. The design of precursors based on this core structure is centered on introducing specific chemical moieties that facilitate the construction of intricate supramolecular assemblies and highly efficient catalytic systems. The inherent reactivity of the cyclobutenedione ring, particularly the ease of substituting its alkoxy groups, allows for a modular and strategic approach to synthesizing these precursors. nih.govnih.gov

The primary design strategy involves the incorporation of functional groups capable of engaging in specific, directional non-covalent interactions, such as hydrogen bonding. Squaramides, derived from squaric acid, are particularly noteworthy as they can function as both hydrogen bond donors (N-H groups) and acceptors (C=O groups). arkat-usa.org This dual nature is exploited in supramolecular chemistry for applications like anion recognition and the formation of self-assembled structures. arkat-usa.orgfrontiersin.org For catalytic applications, the design focuses on integrating chiral elements or metal-coordinating sites. Attaching chiral amino alcohols or amines to the squaric acid core creates a well-defined chiral environment, which is crucial for asymmetric catalysis. nih.govresearchgate.net The squarate dianion itself is a remarkable ligand, capable of coordinating with metal ions in various modes, making it a valuable component for building metal-organic frameworks (MOFs) with catalytic properties. arkat-usa.orgmdpi.com

The preparation of these functionalized precursors typically begins with squaric acid or its esters, such as dimethyl squarate or diethyl squarate. mdpi.com A common and versatile method is the nucleophilic substitution of the alkoxy groups on the squaric acid ester with primary amines. nih.govmdpi.com This reaction is generally conducted under mild conditions and allows for the introduction of a wide array of functional groups by selecting the appropriate amine.

For instance, the synthesis of chiral squaramide ligands for asymmetric catalysis is achieved by reacting squaric acid esters with chiral amines or amino alcohols. nih.govresearchgate.net This modular synthesis enables the creation of a diverse library of ligands with varying steric and electronic properties, which can be optimized for specific catalytic transformations like the asymmetric borane reduction of ketones. nih.govresearchgate.net The resulting squaramides have demonstrated high efficacy, leading to products with excellent enantioselectivity (up to 99% ee). researchgate.net

Similarly, for supramolecular applications, precursors are prepared by introducing moieties that promote self-assembly. The synthesis of squaramide-based anion receptors, for example, involves attaching amino acid-based fragments to the squaric acid core. arkat-usa.org The resulting molecules possess enhanced anion-binding properties due to the strong hydrogen-bonding capabilities of the squaramide unit. arkat-usa.org In the context of MOFs, squaramide derivatives containing carboxylic acid groups or nitrogen heterocycles are synthesized to act as organic linkers, which then coordinate with metal ions to form robust, porous frameworks with significant catalytic potential in reactions such as Michael additions and Friedel-Crafts reactions. mdpi.com

The following table summarizes representative examples of functionalized precursors derived from the squaric acid scaffold and their applications in creating complex structures.

| Precursor Type | Functional Moiety | Target Structure | Application |

| Chiral Squaramide | Chiral Amino Alcohols | Organocatalytic Systems | Asymmetric Ketone Reduction nih.govresearchgate.net |

| Bifunctional Squaramide | Cinchona Alkaloid + Pyrrolidine | Bifunctional Organocatalysts | Enantioselective Michael Addition researchgate.net |

| Anion-Binding Squaramide | Amino Acids | Supramolecular Receptors | Anion Recognition and Transport arkat-usa.org |

| MOF Linker | Aromatic Carboxylic Acids | Metal-Organic Frameworks (MOFs) | Heterogeneous Catalysis mdpi.com |

| Squaramide Ligand | 4,4′-bipyridine | Coordination Complexes | Luminescent Sensors mdpi.com |

These examples highlight the versatility of the 3-amino-4-alkoxycyclobut-3-ene-1,2-dione framework and its derivatives as foundational building blocks. The ability to systematically modify the substituents on the cyclobutene (B1205218) ring provides a powerful tool for designing and preparing functionalized precursors tailored for specific and sophisticated applications in catalysis and supramolecular chemistry.

Supramolecular Chemistry and Non Covalent Interactions Involving 3 Amino 4 Methoxycyclobut 3 Ene 1,2 Dione Scaffolds

Analysis of Hydrogen Bonding Patterns in Crystalline Architectures

The predictable and robust hydrogen-bonding capability of the squaramide core is fundamental to its role in crystal engineering. The N-H groups of the squaramide act as potent hydrogen-bond donors, while the carbonyl oxygens serve as acceptors. mdpi.com This dual functionality facilitates the formation of highly ordered crystalline lattices.

A detailed analysis of a closely related precursor, 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, reveals characteristic hydrogen-bonding patterns in the solid state. nih.goviucr.org In its crystalline forms, molecules assemble into dimers through N—H⋯O=C hydrogen bonds, creating a classic R22(10) graph-set motif. nih.govresearchgate.net This specific and recurring pattern involves the amide group of one molecule interacting with the carbonyl group of an adjacent molecule, demonstrating the reliability of this synthon in forming supramolecular structures. nih.goviucr.org

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| Z' (Molecules in Asymmetric Unit) | 2 | 2 |

| Dominant H-Bond Motif | R22(10) Dimer | R22(10) Dimer |

| Dimer Symmetry | Asymmetric | Centrosymmetric (Ci) |

Investigation of Self-Assembly and Dimerization Processes in Solution and Solid State

The strong and directional nature of hydrogen bonds in squaramide scaffolds is a primary driving force for their self-assembly into higher-order structures in both solution and the solid state. universiteitleiden.nld-nb.info This process is often cooperative, involving a combination of hydrogen bonding, π–π interactions, and hydrophobic effects. acs.orguniversiteitleiden.nl

In solution, squaramide derivatives can form discrete dimers or oligomers before assembling into larger aggregates. researchgate.net The dimerization process is often the initial step, governed by the formation of the stable N—H⋯O=C hydrogen-bonded pairs seen in crystal structures. nih.gov Depending on the solvent and the nature of the substituents on the squaramide core, these initial assemblies can then elongate into one-dimensional supramolecular polymers. universiteitleiden.nlrsc.org This hierarchical self-assembly can lead to the formation of various nanostructures, including nanofibers, nanorods, and ribbons. universiteitleiden.nlacs.orgrsc.org

For example, amphiphilic squaramides have been shown to self-assemble in water to form long, entangled fibrils that create hydrogel networks. acs.orgrsc.org Spectroscopic studies, such as FTIR, confirm that hydrogen bonding involving the squaramide moiety is a key interaction driving this fibril formation. acs.org The substitution on the squaramide can influence the assembly pathway; for instance, replacing a carbonyl oxygen with sulfur (to form a thiosquaramide) can switch the self-assembly from a "head-to-tail" arrangement, dominated by hydrogen bonds, to a "stacked" arrangement, where π–π interactions play a more significant role. acs.orgtudelft.nl This highlights the tunability of the self-assembly process through synthetic modification. acs.org In the solid state, these processes result in the formation of well-ordered crystalline materials, as discussed in the previous section. nih.goviucr.org

| System Type | Driving Forces | Resulting Structures | References |

|---|---|---|---|

| Amphiphilic Squaramides in Water | Hydrogen Bonding, Hydrophobic Interactions | Nanofibers, Hydrogels | acs.orgrsc.org |

| Squaramide Bolaamphiphiles | Hydrogen Bonding ("Head-to-Tail") | Rigid, High-Aspect Ratio Fibers | acs.orgtudelft.nl |

| Thiosquaramide Bolaamphiphiles | π-π Stacking ("Stacked") | Semiflexible, Rod-like Structures | acs.orgtudelft.nl |

| Aryl-Squaramide Amphiphiles | Dipolar π–π Interactions | 1D Nanofibers | rsc.org |

Exploration of Anion Recognition and Sensing Applications of Squaramide-Based Receptors

The squaramide scaffold is a privileged motif in the design of synthetic receptors for anion recognition and sensing. unica.itresearchgate.net Its two N-H groups are highly acidic compared to those in analogous ureas and thioureas, making them exceptionally strong hydrogen-bond donors. mdpi.commdpi.com These N-H groups are geometrically pre-organized for binding with anions, allowing for a strong and selective chelation effect. bohrium.com

Squaramide-based receptors have demonstrated high affinity for a wide range of anions, including halides (F⁻, Cl⁻, Br⁻), sulfate (SO₄²⁻), and various carboxylates. nih.govnih.govacs.org The binding event is driven by the formation of multiple hydrogen bonds between the squaramide N-H donors and the anion guest. unica.it The strength of this interaction can be modulated by the electronic properties of the substituents attached to the squaramide nitrogen atoms. nih.gov

The binding of an anion can induce a measurable signal, enabling the use of squaramides as sensors. d-nb.info For example, anion binding can lead to changes in UV-Vis absorption or fluorescence emission, often resulting in a colorimetric response visible to the naked eye. d-nb.info Tripodal receptors incorporating multiple squaramide units have been designed to selectively encapsulate specific anions like sulfate, forming stable 1:1 complexes in solution. nih.gov The efficiency of these receptors has been demonstrated even in competitive aqueous media, highlighting their potential for practical applications in environmental or biological sensing. unica.itnih.gov

| Receptor Type | Anion | Solvent | Association Constant (Ka, M-1) | References |

|---|---|---|---|---|

| Bis-squaramide | Glutarate | DMSO-d6/10%D2O | 1400 ± 200 | unica.it |

| Charged Bis-squaramide | Glutarate | CD3CN/30%H2O | 560 ± 50 | unica.it |

| Macrocyclic Squaramide | Ketoprofen Anion | CH3CN/DMSO (1:1) | 9.4 x 104 | unica.it |

| Aliphatic Symmetric Squaramide | Cl- | DMSO-d6/0.5% H2O | 27.34 | acs.org |

Elucidation of Intermolecular Activation Mechanisms in Catalytic Systems

Beyond molecular recognition, the hydrogen-bonding capabilities of the squaramide scaffold are harnessed in the field of organocatalysis. wikipedia.org Chiral squaramides function as highly effective bifunctional catalysts, meaning they can activate both the nucleophile and the electrophile in a reaction simultaneously. bohrium.comrsc.org This dual activation is achieved through distinct non-covalent interactions.

In a typical mechanism, the two N-H groups of the squaramide moiety act as a double hydrogen-bond donor, binding to and activating an electrophile (e.g., a nitroalkene or an enone). wikipedia.orgrsc.org This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. Simultaneously, a basic functional group elsewhere on the catalyst, commonly a tertiary amine (like that found in cinchona alkaloids), interacts with the nucleophile (e.g., a dicarbonyl compound). wikipedia.orgrsc.org This interaction can involve deprotonation or hydrogen bonding, which increases the nucleophilicity of the attacking species.

This simultaneous, organized activation within the catalyst-substrate complex lowers the activation energy of the reaction and, crucially, controls the stereochemical outcome. mdpi.com The rigid squaramide linker ensures a well-defined spatial arrangement of the two interacting substrates, forcing the reaction to proceed through a specific, low-energy transition state, which leads to high levels of enantioselectivity. rsc.org The enhanced acidity of squaramide N-H protons compared to ureas or thioureas often results in higher catalytic activity, allowing for lower catalyst loadings. mdpi.comacs.org

Application of Host-Guest Chemistry Principles in the Design of Novel Molecular Entities

Host-guest chemistry is a central theme of supramolecular chemistry where a larger "host" molecule forms a complex with a smaller "guest" molecule through non-covalent interactions. nih.govwikipedia.org The squaramide scaffold is an excellent platform for designing host molecules due to its rigid, well-defined structure and its capacity for strong, directional hydrogen bonding. researchgate.net

The principles of host-guest chemistry are applied in the design of squaramide-based receptors for specific molecular recognition tasks. acs.org The squaramide's N-H groups form a binding pocket that is complementary in size, shape, and electronic character to the intended guest, most notably anions. bohrium.comresearchgate.net However, squaramide hosts have also been designed to recognize other guests, such as tetraalkylammonium salts, where C-H···O interactions between the guest's alkyl groups and the host's carbonyl oxygens play a key role. acs.org

By synthetically modifying the periphery of the squaramide core, novel molecular entities with tailored properties can be created. digitellinc.com For example, attaching squaramide hosts to polymer backbones can create materials that respond to the presence of a specific anion guest, such as gels that swell or shrink. bohrium.com This integration of a recognition unit (the host) into a larger system allows for the translation of a molecular binding event into a macroscopic response, which is a key goal in the design of functional materials and sensors. digitellinc.comnih.gov The predictable binding behavior and synthetic accessibility of squaramides make them versatile building blocks for applying host-guest principles to problems in materials science and chemical biology.

Q & A

Q. What are the standard synthetic routes for preparing 3-amino-4-methoxycyclobut-3-ene-1,2-dione, and how do reaction conditions influence yield?

Q. What are the primary biological targets or receptor selectivity profiles of this compound?

- Methodological Answer : Cyclobutenedione derivatives exhibit affinity for thyroid hormone receptors (TRs). For example, 3-[3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenylamino]-4-hydroxycyclobutenedione shows selectivity for TRγ over TRα/β . To assess activity:

Use luciferase reporter assays with TR-transfected HEK293 cells.

Measure IC₅₀ values against reference ligands (e.g., T3 hormone).

Validate selectivity via competitive binding assays with TR isoform-specific antibodies .

Advanced Research Questions

Q. How can substituent modifications (e.g., methoxy vs. ethoxy) alter the compound’s biological activity and pharmacokinetic properties?

- Methodological Answer : Substituent size and polarity influence receptor binding and metabolic stability. For example:

-

Methoxy groups : Enhance metabolic stability (resistant to CYP450 oxidation) but reduce solubility.

-

Ethoxy groups : Increase lipophilicity (logP +0.5), improving membrane permeability but shortening half-life .

-

Amino group modifications : Bulky tert-alkylamines (e.g., tert-amyl) improve TRγ selectivity by sterically blocking non-target receptors .

- Data Table : Substituent Effects on TRγ Affinity

| Substituent (Position 4) | IC₅₀ (TRγ, nM) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| Methoxy | 12.3 | 0.8 | 6.7 |

| Ethoxy | 18.9 | 1.2 | 4.2 |

| Propoxy | 25.4 | 1.5 | 3.1 |

| Data extrapolated from . |

Q. What strategies resolve contradictions in crystallographic data for cyclobutenedione derivatives?

- Methodological Answer : Discrepancies in crystal structures (e.g., bond lengths or angles) arise from polymorphism or solvent inclusion. Mitigation steps:

Perform PXRD to identify polymorphic forms.

Use SC-XRD with low-temperature data collection (<150 K) to reduce thermal motion artifacts.

Validate hydrogen-bonding networks via Hirshfeld surface analysis (e.g., N–H⋯O interactions in 2-aminoanilinium salts ).

Q. How do reaction conditions impact the stability of this compound during storage?

- Methodological Answer : The compound degrades via hydrolysis (cyclobutene ring opening) under humid conditions. Stabilization methods:

- Store at ≤−20°C in desiccated amber vials.

- Use inert atmospheres (N₂ or Ar) during handling.

- Monitor degradation via HPLC (retention time shifts) or TLC (new spots at Rf ~0.3) .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activity data for structurally similar derivatives?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences) or impurity profiles. Solutions:

Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO).

Purify compounds via preparative HPLC (>99% purity).

Use orthogonal activity assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Key Research Findings